molecular formula C21H28N4O4 B11551890 2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol

2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol

Cat. No.: B11551890
M. Wt: 400.5 g/mol
InChI Key: HLGGOSPQKXWACV-UHFFFAOYSA-N
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Description

2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitro group, a piperazine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Alkylation: The attachment of the 2-o-tolyloxy-ethylamino group to the aromatic ring.

    Piperazine Ring Formation: The formation of the piperazine ring through cyclization reactions.

    Ethanol Addition: The final step involves the addition of an ethanol moiety to complete the synthesis.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of solvents, reaction vessels, and purification techniques to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ethanol moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso, nitro, or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

    Hydrolysis: Formation of corresponding alcohols or acids.

Scientific Research Applications

2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-methanol
  • **2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-propanol
  • **2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-butanol

Uniqueness

2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety, in particular, may influence its solubility, reactivity, and interactions with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-[3-[2-(2-methylphenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N4O4/c1-17-4-2-3-5-21(17)29-15-8-22-19-16-18(6-7-20(19)25(27)28)24-11-9-23(10-12-24)13-14-26/h2-7,16,22,26H,8-15H2,1H3

InChI Key

HLGGOSPQKXWACV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-]

Origin of Product

United States

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